This compound can be synthesized through several chemical processes and is available from various chemical suppliers. It is often studied for its role in metabolic pathways and its potential as a pharmaceutical precursor.
(S)-2-(3-methoxyphenyl)propanoic acid is classified as an amino acid derivative. Its structure includes a propanoic acid backbone with an amino group and a methoxy-substituted phenyl group, making it a chiral molecule with specific stereochemical properties.
The synthesis of (S)-2-(3-methoxyphenyl)propanoic acid can be achieved through various methods:
The reaction conditions are optimized to maximize yield and purity. In industrial settings, continuous flow reactors may be employed to enhance production efficiency. Advanced purification techniques, such as chromatography, are often necessary to isolate the final product from reaction by-products.
The molecular formula for (S)-2-(3-methoxyphenyl)propanoic acid is , with a molecular weight of 195.21 g/mol. The compound's structure can be represented as follows:
COC1=CC=CC(=C1)C(CN)C(=O)O
LNTQBWYEEYBVAK-UHFFFAOYSA-N
The compound exhibits chirality, with one specific stereoisomer being biologically active. The presence of both an amino group and a methoxy group contributes to its unique reactivity and interaction with biological systems.
(S)-2-(3-methoxyphenyl)propanoic acid can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (S)-2-(3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets within biological systems. As a substrate for various enzymes, it may lead to the formation of biologically active metabolites that interact with receptors and signaling pathways, influencing cellular processes such as metabolism and neurotransmission.
Property | Value |
---|---|
Molecular Formula | C10H13NO3 |
Molecular Weight | 195.21 g/mol |
IUPAC Name | 3-amino-2-(3-methoxyphenyl)propanoic acid |
InChI Key | LNTQBWYEEYBVAK-UHFFFAOYSA-N |
(S)-2-(3-methoxyphenyl)propanoic acid has several scientific uses:
The therapeutic evolution of arylpropionic acids began with the serendipitous discovery of salicylic acid's anti-inflammatory properties in the 19th century, culminating in the synthesis of ibuprofen (1961) and naproxen (1970s) as prototypical NSAIDs. These agents share a carboxylic acid group attached to a chiral carbon adjacent to an aromatic ring—a scaffold optimized for cyclooxygenase (COX) inhibition. (S)-2-(3-Methoxyphenyl)propanoic acid diverges from this lineage through its meta-alkoxy substitution, a feature more commonly associated with natural phenolic metabolites than classical NSAIDs. For instance, microbial metabolites like 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) exhibit bioactivities modulated by methoxy group positioning, including hepatic lipid regulation and antioxidant effects [3] [6]. This structural shift positions 3-methoxy-substituted derivatives as hybrids: they retain the propanoic acid pharmacophore while incorporating motifs prevalent in plant polyphenol metabolism.
Table 1: Structural and Functional Evolution of Key Arylpropionic Acid Derivatives
Compound | Aryl Substitution Pattern | Key Therapeutic Role | Distinct Feature vs. (S)-2-(3-Methoxyphenyl)propanoic Acid |
---|---|---|---|
Ibuprofen | para-Isobutylphenyl | COX inhibition (NSAID) | Para vs. meta substitution; no methoxy group |
Naproxen | 6-Methoxy-2-naphthyl | COX inhibition (NSAID) | Naphthalene core vs. monocyclic aryl |
HMPA* | 4-Hydroxy-3-methoxyphenyl | GPR41 agonist; antioxidant | Ortho-hydroxy group; saturated C3 linker |
(S)-2-(3-Methoxyphenyl)propanoic acid | 3-Methoxyphenyl | Metabolic intermediate; SAR probe | Chiral center; unsaturated C2–C3 bond; meta-methoxy exclusivity |
*HMPA = 3-(4-Hydroxy-3-methoxyphenyl)propionic acid [3] [6].
Contemporary drug design exploits this hybridity. The 3-methoxyphenyl group confers metabolic stability compared to ortho- or para-substituted analogs, as evidenced by the urinary excretion of related metabolites like 3-(3-methoxyphenyl)propionic acid in humans [5]. Additionally, the planar aromatic system enables π-stacking interactions with biological targets beyond COX, such as G-protein-coupled receptors (GPCRs) or amyloid fibrils. For example, HMPA—a structural analog with a saturated C3 linker—binds GPR41 to regulate hepatic lipid metabolism [3], suggesting that the propanoic acid chain in (S)-2-(3-methoxyphenyl)propanoic acid may similarly engage non-COX targets. Research further indicates that such derivatives serve as precursors to amino acid analogs like (2S)-2-amino-3-(3-methoxyphenyl)propanoic acid, used in studying neurotransmitter dynamics or protein synthesis [2]. Thus, the historical trajectory of arylpropionic acids has expanded from NSAID-centric designs toward multifunctional scaffolds with applications in metabolic disease, neurology, and synthetic biology.
Stereochemistry is a critical determinant of efficacy in chiral arylpropionic acids, as their biological targets exhibit enantioselective binding. In conventional NSAIDs like ibuprofen, the (S)-enantiomer is primarily responsible for COX inhibition, while the (R)-form is inactive or must undergo enantiomeric inversion. (S)-2-(3-Methoxyphenyl)propanoic acid follows this paradigm: its (S)-configuration at C2 optimizes spatial alignment with enzymatic pockets or receptors. This is corroborated by studies on structurally similar compounds, such as (2S)-2-amino-3-(3-methoxyphenyl)propanoic acid, where the L-configuration (S-stereochemistry) is essential for biological activity as a proteinogenic amino acid analog [2]. The chiral center thus acts as a molecular "key" for target engagement, influencing:
Table 2: Stereoselective Synthesis Methods for (S)-2-Arylpropanoic Acids
Method | Key Reagent/Catalyst | Enantiomeric Excess (ee) | Advantages for 3-Methoxyphenyl Derivatives |
---|---|---|---|
Chiral Auxiliary-Mediated | (S)-Pantolactone | >98% | High purity; scalable for meta-substituted aryl |
Asymmetric Hydrogenation | Ru-BINAP complexes | 90–95% | Atom economy; industrial feasibility |
Enzymatic Resolution | Lipase PS (Pseudomonas sp.) | 88–92% | Mild conditions; biocompatibility |
Enantioselective Protonation | Cinchona Alkaloids | 85–90% | Direct access to acids from enolates |
Synthetic strategies emphasize enantiopurity due to these pharmacological imperatives. For (S)-2-(3-methoxyphenyl)propanoic acid, asymmetric hydrogenation using Ru-BINAP catalysts achieves ~95% ee by differentiating prochiral faces of an enol precursor. Alternatively, enzymatic resolution exploits stereoselective ester hydrolysis via lipases, a method applied to analogous arylpropanoates [2]. The meta-methoxy group’s electronic properties (+I effect) slightly enhance enantioselectivity in these reactions by reducing steric crowding near the chiral center compared to ortho-substituted analogs.
Biologically, stereoselectivity manifests in target interactions beyond COX. Molecular docking studies of HMPA suggest that (S)-configured propanoic acids position their carboxylate group for hydrogen bonding with Arg residues in GPR41’s binding pocket [3]. Similarly, the (S)-enantiomer of amyloid-inhibiting phenolic acids like HMPA shows superior fibril disruption, likely due to optimized contacts with β-sheet grooves [6]. These insights underscore that the 3D orientation of the propanoic acid chain—dictated by stereochemistry—enables selective modulation of diverse disease-relevant targets, positioning (S)-2-(3-methoxyphenyl)propanoic acid as a versatile scaffold for next-generation chiral therapeutics.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7